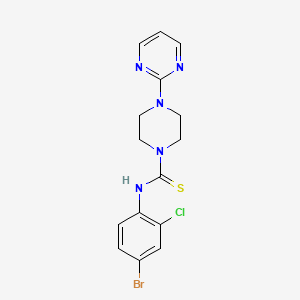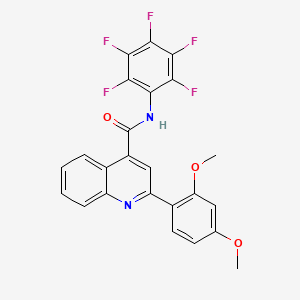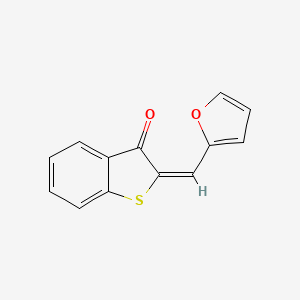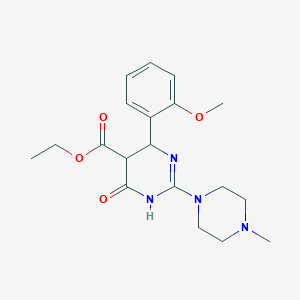
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
説明
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as BCTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. It is a selective antagonist of mGluR5, which is involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. This compound has been used as a tool compound to study the role of mGluR5 in these processes. It has been shown to reverse the cognitive deficits in animal models of Alzheimer's disease and Fragile X syndrome, which are associated with the overactivation of mGluR5. This compound has also been used to study the role of mGluR5 in drug addiction, where it has been shown to reduce drug-seeking behavior in animal models.
作用機序
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor and preventing its activation by glutamate. mGluR5 is a G protein-coupled receptor that is coupled to the Gq protein, which activates the phospholipase C (PLC) pathway and leads to the release of intracellular calcium. The activation of mGluR5 has been implicated in various physiological and pathological processes, and its selective antagonists such as this compound have been developed as potential therapeutic agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the activation of the PLC pathway and the release of intracellular calcium in response to glutamate stimulation. This compound has also been shown to reduce the expression of the immediate early gene c-fos, which is a marker of neuronal activity. This compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its ability to reduce the activation of mGluR5. This compound has also been shown to reduce the locomotor activity and stereotypic behavior in animal models of autism spectrum disorder, which are associated with the overactivation of mGluR5.
実験室実験の利点と制限
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific study of the role of this receptor in various physiological and pathological processes. This compound has been extensively studied and its synthesis method is well-established, which allows for the reproducible production of the compound. However, this compound also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation and administration, which may affect the results of some experiments. This compound also has a short half-life in vivo, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide and its potential applications in scientific research. One direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of this compound. Another direction is the study of the role of mGluR5 in other physiological and pathological processes such as pain, inflammation, and cancer. This compound has also been shown to have potential applications in the treatment of various psychiatric and neurological disorders, and further studies are needed to explore its therapeutic potential in these areas. Finally, the development of new administration routes and formulations of this compound may improve its effectiveness and reduce its limitations in lab experiments.
特性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN5S/c16-11-2-3-13(12(17)10-11)20-15(23)22-8-6-21(7-9-22)14-18-4-1-5-19-14/h1-5,10H,6-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYAFAWPYIWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-tert-butylphenoxy)-5-[(2,4-dimethylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4714585.png)





![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4714630.png)
![2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B4714636.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide](/img/structure/B4714641.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4714658.png)
![7-hydroxy-N'-[1-(4-isobutylphenyl)ethylidene]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B4714660.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4714664.png)
![N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4714667.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4714675.png)